molecular formula C10H6O2S B6254290 4-oxo-4H-thiochromene-3-carbaldehyde CAS No. 70940-99-7

4-oxo-4H-thiochromene-3-carbaldehyde

Cat. No.: B6254290
CAS No.: 70940-99-7
M. Wt: 190.2
InChI Key:
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Description

4-oxo-4H-thiochromene-3-carbaldehyde is a sulfur-containing heterocyclic compound. It is a derivative of thiochromone, where the oxygen atom in the chromone structure is replaced by a sulfur atom.

Biochemical Analysis

Biochemical Properties

4-oxo-4H-thiochromene-3-carbaldehyde plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with pentacarbonyliron, leading to transformations in its structure . The nature of these interactions often involves the formation of complexes or adducts, which can alter the activity of the enzymes or proteins involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain proteins can lead to changes in the expression of genes involved in metabolic pathways . Additionally, it can affect cell signaling by modulating the activity of key signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with pentacarbonyliron results in structural changes that can inhibit or activate specific enzymes . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can undergo transformations in the presence of certain reagents, leading to the formation of new compounds with different biological activities . These changes can affect its efficacy and safety in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, its interaction with pentacarbonyliron can lead to the formation of new metabolites . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding these processes is important for determining the bioavailability and efficacy of the compound in different biological contexts.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-thiochromene-3-carbaldehyde typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the reaction of mercaptobenzaldehyde with methyl ester of cinnamic acid in the presence of p-toluene sulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-thiochromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-oxo-4H-thiochromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a sulfur atom and an aldehyde group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

70940-99-7

Molecular Formula

C10H6O2S

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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